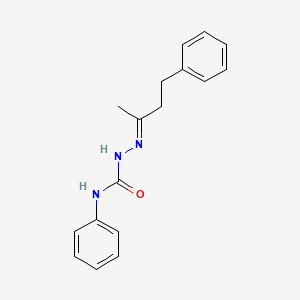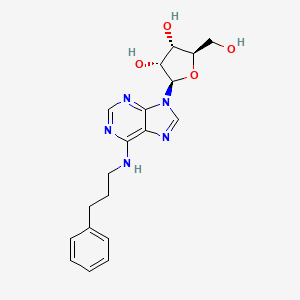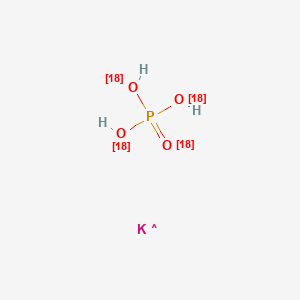
Potassium dihydrogen phosphate (18O4, 95%)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium dihydrogen phosphate (18O4, 95%) is a high-purity compound with the molecular formula KH2PO4. It is also known as monopotassium phosphate. This compound is widely used in various scientific and industrial applications due to its unique properties and high isotopic purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium dihydrogen phosphate can be synthesized through a two-step reaction process. Initially, phosphoric acid reacts with potassium hydroxide to form dipotassium phosphate, which is highly soluble. The resulting solution is then neutralized with phosphoric acid to obtain pure potassium dihydrogen phosphate . This method is efficient in removing impurities and requires mild reaction conditions.
Industrial Production Methods
In industrial settings, potassium dihydrogen phosphate is produced by neutralizing phosphoric acid with potassium carbonate or potassium hydroxide. The reaction mixture is then concentrated and crystallized to obtain the final product. This method ensures high yield and purity while minimizing energy consumption and production costs .
Chemical Reactions Analysis
Types of Reactions
Potassium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although it is more commonly involved in acid-base reactions.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with potassium dihydrogen phosphate include strong acids and bases, such as hydrochloric acid and sodium hydroxide. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure.
Major Products
The major products formed from reactions involving potassium dihydrogen phosphate depend on the specific reagents and conditions used. For example, reacting it with a strong base like sodium hydroxide can produce dipotassium phosphate and water.
Scientific Research Applications
Potassium dihydrogen phosphate is extensively used in scientific research across various fields:
Mechanism of Action
Potassium dihydrogen phosphate exerts its effects through various mechanisms:
Nutrient Supply: It provides essential potassium and phosphate ions, which are crucial for various biological processes, including energy production and cellular signaling.
Buffering Agent: It helps maintain pH stability in chemical and biological systems by neutralizing acids and bases.
Plant Growth: It enhances plant growth by supplying essential nutrients and improving soil quality.
Comparison with Similar Compounds
Potassium dihydrogen phosphate can be compared with other similar compounds, such as:
Sodium dihydrogen phosphate: Similar in function but provides sodium ions instead of potassium.
Ammonium dihydrogen phosphate: Provides ammonium ions and is used in different applications, such as fertilizers.
Calcium dihydrogen phosphate: Provides calcium ions and is commonly used in food additives and supplements.
Potassium dihydrogen phosphate is unique due to its high isotopic purity (18O4, 95%) and its specific applications in scientific research and industry .
Properties
Molecular Formula |
H3KO4P |
|---|---|
Molecular Weight |
145.093 g/mol |
InChI |
InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/i;1+2,2+2,3+2,4+2 |
InChI Key |
PJNZPQUBCPKICU-NAOLVIRISA-N |
Isomeric SMILES |
[18OH]P(=[18O])([18OH])[18OH].[K] |
Canonical SMILES |
OP(=O)(O)O.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Hydroxyethyl)piperidin-1-yl]-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-en-1-one](/img/structure/B14081294.png)
![1-[2-(2-Butoxyethoxy)ethoxy]nonane](/img/structure/B14081298.png)
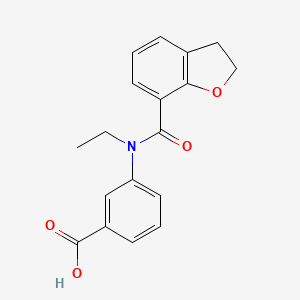
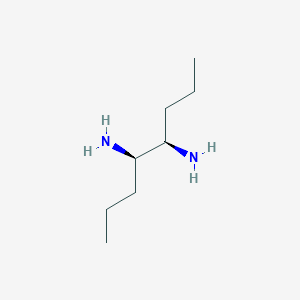
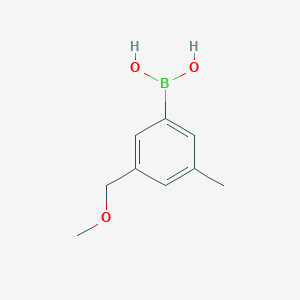
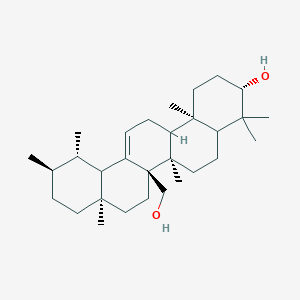
![2-Benzyl-1-(4-chlorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081348.png)


![Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14081364.png)
![4-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[2-[(2-amino-3-thiophen-2-ylpropanoyl)amino]-3-hydroxypropanoyl]-3a-[2-[(4-hydroxypyrrolidine-2-carbonyl)amino]acetyl]-3-(5,6,7,8-tetrahydroisoquinoline-1-carbonyl)-3,4,5,6,7,7a-hexahydro-1H-indole-2-carboxylic acid](/img/structure/B14081365.png)
